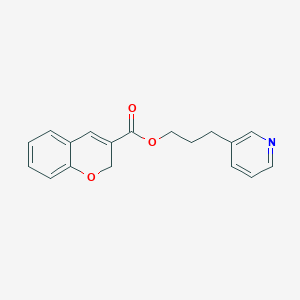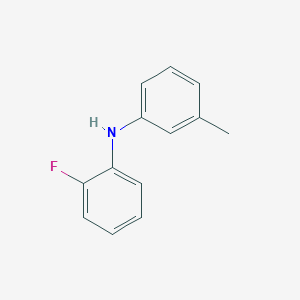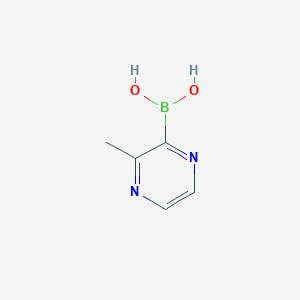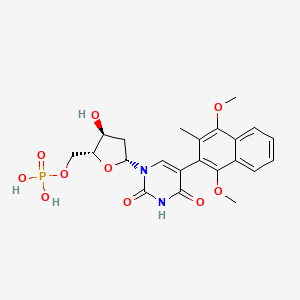
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of imidazole and chromene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Imidazole Derivative: The starting material, 2-methyl-5-nitroimidazole, is synthesized through nitration of 2-methylimidazole.
Alkylation: The imidazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Chromene: The alkylated imidazole is coupled with 2H-chromene-3-carboxylic acid under esterification conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 2-(2-Methyl-5-amino-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: 2H-chromene-3-carboxylic acid and 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol.
科学研究应用
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety, which is known for its activity against anaerobic bacteria and protozoa.
Materials Science: The chromene structure imparts unique photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate involves several molecular targets and pathways:
Antimicrobial Activity: The nitro group undergoes reduction within microbial cells to form reactive intermediates that damage DNA and other critical biomolecules, leading to cell death.
Photophysical Properties: The chromene moiety absorbs light and undergoes electronic transitions, which can be harnessed in optoelectronic applications.
相似化合物的比较
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Coumarin Derivatives: Compounds with similar chromene structures used in photophysical applications.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate is unique due to its combination of imidazole and chromene moieties, which confer both antimicrobial and photophysical properties. This dual functionality makes it a versatile compound for various applications.
属性
分子式 |
C16H15N3O5 |
|---|---|
分子量 |
329.31 g/mol |
IUPAC 名称 |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H15N3O5/c1-11-17-9-15(19(21)22)18(11)6-7-23-16(20)13-8-12-4-2-3-5-14(12)24-10-13/h2-5,8-9H,6-7,10H2,1H3 |
InChI 键 |
ALTCOLSIYYGWHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC3=CC=CC=C3OC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)

![2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one](/img/structure/B12941503.png)



![1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone](/img/structure/B12941520.png)
![(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12941522.png)
![(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile](/img/structure/B12941526.png)


![Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12941573.png)
![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)

